molecular formula C14H12Cl2N4O B2736504 N-[1-(2,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-2-amine CAS No. 2176069-89-7

N-[1-(2,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B2736504
CAS No.: 2176069-89-7
M. Wt: 323.18
InChI Key: FTXQRCNPEBBUBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,4-Dichlorobenzoyl)azetidin-3-yl]pyrimidin-2-amine is a synthetic organic compound designed for advanced pharmacological and neuroscience research. This molecule features a pyrimidin-2-amine group linked to an azetidine ring, which is further functionalized with a 2,4-dichlorobenzoyl moiety. This specific structure is of significant interest in the design and development of novel receptor-targeted agents. Compounds with structurally related azetidin-3-yl-pyrimidin-2-amine cores have been identified as high-affinity, non-imidazole histamine H3 receptor (H3R) agonists, showing promise in central nervous system (CNS) activity studies . The 2,4-dichlorobenzoyl group is a common pharmacophore in medicinal chemistry known to influence the molecule's binding affinity and metabolic stability . The primary research applications for this compound include its use as a key intermediate in organic synthesis and as a pharmacological tool for investigating H3R-mediated pathways. Preclinical studies on similar compounds have demonstrated potential in vivo effects on cognitive functions, such as social recognition in mouse models, indicating its value in researching neurological disorders . The mechanism of action for this chemical class is believed to involve H3R agonism, modulating neurotransmitter release in the brain, which is a target of interest for conditions related to neurotransmission dysregulation . Researchers can utilize this compound to probe specific biological mechanisms and as a building block for creating derivative molecules with optimized properties. This compound is intended for research purposes only and is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(2,4-dichlorophenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4O/c15-9-2-3-11(12(16)6-9)13(21)20-7-10(8-20)19-14-17-4-1-5-18-14/h1-6,10H,7-8H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXQRCNPEBBUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the reaction of an imine with a ketene.

    Attachment of the Pyrimidinylamino Group: The pyrimidinylamino group can be introduced via nucleophilic substitution reactions, where a pyrimidine derivative reacts with an appropriate amine.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be attached through a Friedel-Crafts acylation reaction, where a dichlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidinyl derivatives.

Mechanism of Action

Comparison with Similar Compounds

Bis-(1-(2,4-Dichlorobenzoyl)-3-methylthiourea) Iron (III) Complex

Structural Features :

  • Contains a 2,4-dichlorobenzoyl group and methylthiourea ligands coordinated to Fe(III).
  • Larger molecular framework compared to the target compound, with a metal center enhancing stability .

Pharmacological Properties :

  • Binding Affinity: ΔG = -7.76 kcal/mol (vs. ribonucleotide reductase), outperforming hydroxyurea (a known RNR inhibitor) and its precursor ligand (-7.64 kcal/mol) .
  • Inhibition Constant : 2.11 µM, indicating strong enzyme inhibition .
  • Bioavailability : High Human Intestinal Absorption (HIA) rate (97.80%) and moderate Caco2 permeability (53.64%), suggesting oral efficacy .
  • Synthesis Yield : 97.58% via reflux with FeCl3·6H2O .

Advantages Over Target Compound :

  • Enhanced binding stability due to Fe(III)-mediated coordination and hydrophobic interactions (12 interactions vs. 4 hydrogen bonds in the ligand) .
  • Superior pharmacokinetic profile compared to non-metallated analogs.

Limitations :

N-(2,4-Dichloro)benzoyl-N’-phenylthiourea

Structural Features :

  • Lacks the azetidine ring but shares the 2,4-dichlorobenzoyl group and thiourea backbone.

Pharmacological Properties :

  • Cytotoxicity : Active against MCF-7 and T47D breast cancer cell lines, though specific IC50 values are unreported .
  • Synthesis : Achieved via Schotten-Baumann reaction (30 min at low temperature + 8 h reflux) .

Advantages Over Target Compound :

  • Simpler synthesis with moderate yield.
  • Demonstrated in vitro anticancer activity.

Limitations :

  • No docking or bioavailability data available, limiting mechanistic insights.

1-(Pyrimidin-2-yl)piperidin-3-ol and Related Analogs

Structural Features :

  • Piperidine (6-membered nitrogen ring) instead of azetidine, with pyrimidine substitutions.

Pharmacological Properties :

  • Bioavailability : Piperidine derivatives often exhibit favorable metabolic stability but may have lower binding affinity due to reduced ring strain compared to azetidine .

Advantages Over Target Compound :

  • Established synthesis protocols (e.g., coupling with cyclopropanamine via cesium carbonate-mediated reactions) .

Limitations :

  • Larger ring size may reduce target selectivity.

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Key Structural Features ΔG (kcal/mol) Inhibition Constant HIA (%) Synthesis Yield (%)
N-[1-(2,4-Dichlorobenzoyl)azetidin-3-yl]pyrimidin-2-amine Azetidine, pyrimidin-2-amine N/A N/A N/A N/A
Bis-(1-(2,4-Dichlorobenzoyl)-3-methylthiourea) Fe(III) Fe(III) coordination, thiourea -7.76 2.11 µM 97.80 97.58
N-(2,4-Dichloro)benzoyl-N’-phenylthiourea Thiourea, no metal center N/A N/A N/A Moderate
Hydroxyurea (Reference) Small molecule, urea derivative Higher than -7.76 >2.11 µM ~70 N/A

Key Findings and Insights

  • Structural Impact on Activity : The azetidine ring in the target compound may confer metabolic stability and enhanced binding due to ring strain, whereas Fe(III) complexes improve affinity via coordination bonds .
  • Bioavailability: Metallated complexes (e.g., Fe(III)) exhibit superior HIA rates, suggesting oral administration feasibility compared to non-metallated analogs .
  • Synthetic Feasibility : High-yield synthesis routes (e.g., reflux for Fe(III) complexes) are established for analogs, but the target compound’s synthesis remains undescribed in the evidence .

Biological Activity

N-[1-(2,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and applications based on diverse research findings.

  • Chemical Name : this compound
  • CAS Number : 2176069-89-7
  • Molecular Formula : C14H12Cl2N4O
  • Molecular Weight : 323.1773 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes involved in epigenetic regulation.

Target Enzymes

  • Histone Lysine Demethylases (KDMs) : The compound acts as an inhibitor of KDM4 and KDM5 enzymes, which are critical in regulating histone methylation and gene expression.
    • Inhibition Mechanism : It binds to the Fe(II) ion in the active site of these demethylases, leading to altered histone methylation patterns, specifically inhibiting H3K9Me3 and H3K4Me3 demethylation.

Biochemical Pathways

The inhibition of KDMs affects several downstream pathways linked to cell proliferation and apoptosis. The compound's ability to modulate these pathways suggests potential applications in cancer therapy.

Anticancer Properties

This compound has shown promising results in various cancer cell lines:

  • Cell Lines Tested :
    • Human breast cancer (T47D)
    • Colon carcinoma (HCT-116)

The compound exhibited IC50 values indicating significant cytotoxicity against these cancer cells .

Antimicrobial Activity

Research indicates that this compound may also possess antimicrobial properties. It has been evaluated for its effectiveness against various pathogenic bacteria and fungi, demonstrating potential as a broad-spectrum antimicrobial agent.

Case Studies

  • In Vitro Studies : In a study evaluating the cytotoxic effects on cancer cell lines, this compound showed significant inhibition of cell growth at low micromolar concentrations. The results highlighted its potential as an anticancer therapeutic agent .
  • Mechanistic Studies : Further investigations into the compound's mechanism revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved PARP (poly ADP-ribose polymerase), a marker of apoptosis .

Applications in Medicinal Chemistry

This compound is being explored for:

  • Cancer Treatment : As a potential drug candidate targeting epigenetic modifications in tumors.
  • Antimicrobial Development : For formulating new antibiotics against resistant strains.

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AnticancerT47D (Breast Cancer)27.3
AnticancerHCT116 (Colon Cancer)6.2
AntimicrobialVarious PathogensNot specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.